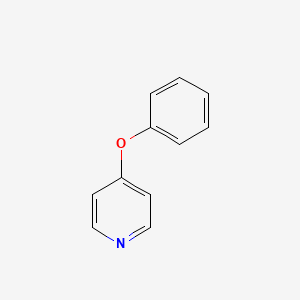

4-Phenoxypyridine

Description

Properties

IUPAC Name |

4-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATKXQIGHQXTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290343 | |

| Record name | 4-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4783-86-2 | |

| Record name | 4-Phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4783-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 68195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4783-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Phenoxypyridine via Nucleophilic Aromatic Substitution

Introduction: The Strategic Importance of the 4-Phenoxypyridine Moiety in Medicinal Chemistry

The this compound scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds. Its unique electronic properties and conformational flexibility allow for potent and selective interactions with a variety of biological targets. This guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss alternative synthetic strategies, offering researchers and drug development professionals a comprehensive resource for accessing this valuable molecular framework. A notable example of its application is in the design of c-Met kinase inhibitors, a promising class of anticancer agents.[1][2]

The Mechanism of Nucleophilic Aromatic Substitution on the Pyridine Ring

The synthesis of this compound via SNAr is a classic example of an addition-elimination reaction. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions.[3][4]

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide ion, generated in situ by the deprotonation of phenol with a suitable base, acts as the nucleophile. It attacks the electron-deficient C-4 position of a 4-halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[3][4]

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion). The facility of this step is dependent on the nature of the leaving group, with the general order of reactivity being F > Cl > Br > I for SNAr reactions where the initial nucleophilic attack is the rate-determining step.[3]

Visualizing the SNAr Mechanism

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 4-Chloropyridine and Phenol

This protocol details a standard laboratory procedure for the synthesis of this compound via a non-catalytic SNAr reaction.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.00 | 10.0 g | 66.7 mmol |

| Phenol | C₆H₅OH | 94.11 | 6.9 g | 73.3 mmol |

| Potassium Hydroxide | KOH | 56.11 | 8.2 g | 146 mmol |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated aq. NaCl | NaCl | 58.44 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (10.0 g, 66.7 mmol), phenol (6.9 g, 73.3 mmol), and dimethylformamide (DMF, 100 mL).

-

Base Addition: While stirring the mixture at room temperature, carefully add potassium hydroxide pellets (8.2 g, 146 mmol) in portions. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash them with 100 mL of 1 M aqueous NaOH to remove any unreacted phenol, followed by two 100 mL portions of saturated aqueous NaCl (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a colorless oil.

Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Alternative Synthetic Routes and Considerations

While the SNAr reaction is a workhorse for the synthesis of this compound, other methods have been developed, each with its own advantages and limitations.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[6][7][8] It typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures.[6] While effective, traditional Ullmann conditions can be harsh.[2][6] Modern variations utilize ligands to improve catalyst performance and allow for milder reaction conditions. A kinetic study on the Cu(0)-catalyzed Ullmann-type coupling of potassium phenolate and 4-chloropyridine has been reported, providing insights into the reaction mechanism.[9] Microwave-assisted Ullmann reactions have also been shown to be effective.[10]

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds.[11][12][13] This powerful method offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann condensation.[11][14] It is a valuable alternative, particularly for substrates that are sensitive to the high temperatures often required for SNAr or Ullmann reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, including the synthesis of this compound and its derivatives. The rapid and efficient heating provided by microwaves can significantly reduce reaction times and improve yields.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a fundamental and highly efficient transformation in organic synthesis. A thorough understanding of the underlying SNAr mechanism, coupled with a well-defined experimental protocol, enables researchers to reliably access this important structural motif. While alternative methods such as the Ullmann condensation and Buchwald-Hartwig C-O coupling provide valuable complementary approaches, the simplicity and cost-effectiveness of the SNAr reaction ensure its continued prominence in both academic and industrial settings. The insights and procedures detailed in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this compound and its derivatives in their quest for novel therapeutics.

References

- 1. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. research.tue.nl [research.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 14. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

Mechanism of 4-phenoxypyridine formation from 4-chloropyridine

An In-Depth Technical Guide to the Mechanism of 4-Phenoxypyridine Formation from 4-Chloropyridine

Abstract

This technical guide provides a comprehensive examination of the chemical principles and practical methodologies governing the synthesis of this compound from 4-chloropyridine and phenol. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a process facilitated by the intrinsic electronic properties of the pyridine ring. This document elucidates the mechanistic pathway, including the critical role of the heteroatom in activating the C4 position, the formation and stabilization of the Meisenheimer intermediate, and the factors influencing reaction kinetics and yield. Furthermore, we will explore the practical aspects of the synthesis, including the selection of bases and solvents, and provide a validated experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important synthetic transformation, which is a cornerstone for creating scaffolds in medicinal chemistry.[1][2]

Introduction: The Significance of the Aryl-Ether Linkage in Pyridine Scaffolds

The this compound motif is a privileged structure in modern pharmacology. Its presence is integral to a variety of therapeutic agents, where it often serves as a key pharmacophore that modulates interactions with biological targets. The synthesis of this diaryl ether linkage is, therefore, a reaction of considerable industrial and academic importance. The reaction between 4-chloropyridine and a phenoxide nucleophile is a classic example of Nucleophilic Aromatic Substitution (SNAr), a powerful tool for C-O bond formation on electron-deficient aromatic systems.

Unlike electron-rich carbocyclic rings like benzene, which typically undergo electrophilic substitution, the pyridine ring's chemistry is dominated by the electron-withdrawing nature of the nitrogen atom. This property renders the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2) and para (C4) to the nitrogen.[3][4] This guide will dissect the mechanism of this reaction, providing the foundational knowledge required for its successful application and optimization.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 4-chloropyridine does not proceed via SN1 or SN2 pathways, which are common for aliphatic halides.[5] An SN1 reaction is energetically prohibitive due to the instability of the resulting aryl cation, while an SN2 reaction is sterically impossible as it would require a backside attack through the aromatic ring.[5] Instead, the reaction follows a two-step addition-elimination pathway known as the SNAr mechanism.[6][7]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile, the phenoxide ion, on the carbon atom bearing the chlorine leaving group (the ipso-carbon). The phenoxide is typically generated in situ by treating phenol with a suitable base.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong negative inductive (-I) and mesomeric (-M) effect.[5] This effect withdraws electron density from the ring carbons, making the C4 position particularly electrophilic and susceptible to nucleophilic attack.[3][6]

The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex).[8][9] This intermediate is a key feature of the SNAr mechanism.

Step 2: Resonance Stabilization and Elimination of the Leaving Group

The stability of the Meisenheimer complex is the determining factor for the feasibility of an SNAr reaction.[4] The negative charge of the intermediate is not localized but is delocalized across the π-system of the ring. Crucially, for attack at the C2 and C4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[4] This is not possible when attack occurs at the C3 position, explaining the high regioselectivity of the reaction.[10]

The formation of this intermediate is typically the rate-determining step of the reaction.[4][11] In the second, faster step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the final this compound product.[7][11]

Caption: Figure 1: S-N-Ar Mechanism for this compound Formation.

Causality Behind Experimental Choices

The successful execution of this synthesis hinges on the rational selection of reagents and conditions. Each choice is dictated by the underlying mechanism.

The Role of the Base

Directive: Generate a potent nucleophile without promoting side reactions.

Phenol itself is not sufficiently nucleophilic to attack the activated pyridine ring efficiently. A base is required to deprotonate the phenol (pKa ≈ 10) and form the much more nucleophilic phenoxide ion.

-

Common Choices: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH).

-

Causality:

-

K₂CO₃: A moderately strong base, sufficient for deprotonating phenol. It is inexpensive, easy to handle, and generally leads to cleaner reactions than stronger bases.

-

NaOH/KOH: Stronger bases that ensure complete and rapid formation of the phenoxide. However, their hygroscopic nature and higher basicity can sometimes lead to side reactions, such as hydrolysis of the chloro-substituent if water is present.

-

NaH: A very strong, non-nucleophilic base that irreversibly deprotonates phenol. It is often used when strictly anhydrous conditions are required to prevent any competing hydrolysis reactions.

-

The Choice of Solvent

Directive: Stabilize the charged intermediate and solvate the reactants.

The solvent plays a crucial role in mediating the reaction rate. The ideal solvent must dissolve the reactants and stabilize the charged Meisenheimer complex.

-

Common Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).

-

Causality:

-

Polar Aprotic Solvents (DMF, DMSO): These are the solvents of choice for SNAr reactions.[12] Their high polarity effectively stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[12] Being aprotic, they do not form strong hydrogen bonds with the phenoxide nucleophile, leaving its nucleophilicity intact.[12][13]

-

Protic Solvents (e.g., alcohols): These are generally avoided. Protic solvents can form a hydrogen-bonding cage around the phenoxide nucleophile, which significantly reduces its reactivity and slows the reaction.[12][13]

-

The Influence of Temperature

Directive: Provide sufficient activation energy to overcome the disruption of aromaticity.

While 4-chloropyridine is highly activated, energy input is still required to overcome the activation barrier associated with the temporary loss of aromaticity during the formation of the Meisenheimer complex.[14]

-

Typical Range: 80-150 °C.

-

Causality: Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. This ensures that a sufficient population of molecules can surmount the activation energy barrier for the initial nucleophilic attack. The specific temperature is often optimized to achieve a reasonable reaction time (typically a few hours) while minimizing thermal decomposition of reactants or products.

Quantitative Data and Reaction Parameters

The efficiency of this compound synthesis is highly dependent on the interplay of the chosen parameters. The following table summarizes typical conditions and expected outcomes.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 120 | 4 | >90 |

| 2 | NaOH (1.2) | DMSO | 100 | 3 | >95 |

| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 (Reflux) | 6 | ~85 |

| 4 | NaH (1.1) | THF | 66 (Reflux) | 5 | >90 |

Validated Experimental Protocol

This protocol provides a reliable, step-by-step method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Chloropyridine hydrochloride

-

Phenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Neutralization: To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq). Dissolve it in water and slowly add a saturated solution of sodium bicarbonate until the pH is neutral (~7-8). Extract the free 4-chloropyridine into ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-chloropyridine as an oil. Note: 4-chloropyridine is unstable and should be used immediately.[15]

-

Reaction Setup: To a new, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.5 M with respect to 4-chloropyridine).

-

Reactant Addition: Add the freshly prepared 4-chloropyridine (1.0 eq) to the stirring mixture.

-

Heating: Heat the reaction mixture to 120 °C in an oil bath and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Figure 2: Experimental Workflow for Synthesis.

Alternative Catalytic Approaches: A Comparative Overview

While the SNAr mechanism is highly efficient for an activated substrate like 4-chloropyridine, it is important for the modern chemist to be aware of transition-metal-catalyzed cross-coupling reactions, which are indispensable for less activated aryl halides.

-

Palladium-Catalyzed Buchwald-Hartwig/Ullmann-type Couplings: These reactions are powerful methods for forming C-O bonds. A typical cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by reaction with the alcohol/phenoxide and subsequent reductive elimination to yield the product and regenerate the catalyst.[16] While highly effective for a broad range of substrates, they are generally unnecessary for the highly reactive 4-chloropyridine, where the uncatalyzed SNAr reaction is more atom-economical and cost-effective.[17]

-

Copper-Catalyzed Ullmann Condensation: Historically, copper catalysts were the standard for such couplings.[18] Modern systems often use ligands to facilitate the reaction under milder conditions than the classical Ullmann reaction. Again, for this specific transformation, the direct SNAr approach is typically superior in simplicity and cost.

The choice to forgo a metal catalyst for this specific reaction is a deliberate one, grounded in the principles of green chemistry and process efficiency. The inherent reactivity of the 4-chloropyridine substrate obviates the need for expensive and potentially toxic heavy metal catalysts.[17]

Conclusion

The synthesis of this compound from 4-chloropyridine is a textbook example of the Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism is fundamentally driven by the electron-deficient nature of the pyridine ring, which allows for the addition of a phenoxide nucleophile and the formation of a resonance-stabilized Meisenheimer complex. The high regioselectivity for the C4 position is a direct consequence of the ability of the nitrogen heteroatom to stabilize the anionic intermediate. By understanding these core principles, researchers can make informed, rational choices regarding bases, solvents, and temperature to achieve high yields of this valuable chemical scaffold. The simplicity and efficiency of the uncatalyzed SNAr pathway make it the preferred method over more complex catalytic systems for this specific transformation, highlighting the importance of substrate-driven reactivity in synthetic design.

References

- 1. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 9. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

A Guide to the Spectroscopic Characterization of 4-Phenoxypyridine: An Integrated Approach

Introduction

4-Phenoxypyridine, with the chemical formula C₁₁H₉NO and a molecular weight of 171.20 g/mol , is a heterocyclic compound featuring a pyridine ring linked to a phenyl group through an ether bridge.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to comprehensively characterize this compound. The methodologies and interpretations presented herein are grounded in established principles, ensuring a self-validating system for analysis.

Molecular Identity:

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₉NO[1]

-

Molecular Weight: 171.20

-

Structure: A pyridine ring substituted at the C4 position with a phenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The 'Why' of the Protocol The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules like this compound because it dissolves the sample well and its residual solvent peak (δ ≈ 7.26 ppm) typically does not interfere with the aromatic signals of interest. A standard 400 or 500 MHz spectrometer is sufficient to resolve the distinct proton signals and their coupling patterns.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum at 25 °C. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Data Interpretation and Analysis The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region (δ ≈ 6.8-8.5 ppm). The protons on the pyridine ring are generally more deshielded (further downfield) than those on the phenoxy ring due to the electron-withdrawing effect of the nitrogen atom.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; H2 [label="H₂", pos="1.2,1.7!"]; C3 [label="C", pos="2.4,0!"]; H3 [label="H₃", pos="3.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; H5 [label="H₅", pos="1.2,-3.1!"]; C6 [label="C", pos="0,-1.4!"]; H6 [label="H₆", pos="-1,-1.4!"]; O [label="O", pos="3.6,-2.1!"]; C1_prime [label="C₁'", pos="4.8,-1.4!"]; C2_prime [label="C₂'", pos="6,-2.1!"]; H2_prime [label="H₂'", pos="6,-3.1!"]; C3_prime [label="C₃'", pos="7.2,-1.4!"]; H3_prime [label="H₃'", pos="8.2,-1.4!"]; C4_prime [label="C₄'", pos="7.2,0!"]; H4_prime [label="H₄'", pos="8.2,0!"]; C5_prime [label="C₅'", pos="6,0.7!"]; H5_prime [label="H₅'", pos="6,1.7!"]; C6_prime [label="C₆'", pos="4.8,0!"]; H6_prime [label="H₆'", pos="3.8,0!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C4 -- O; O -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; C6_prime -- H6_prime; } caption: "Structure of this compound with proton numbering."

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| H₂, H₆ | ~ 8.45 | Doublet (d) | ~ 5.0 | 2H | Pyridine ring, ortho to N |

| H₃, H₅ | ~ 6.85 | Doublet (d) | ~ 5.0 | 2H | Pyridine ring, meta to N |

| H₂', H₆' | ~ 7.15 | Doublet (d) | ~ 8.0 | 2H | Phenyl ring, ortho to O |

| H₄' | ~ 7.25 | Triplet (t) | ~ 7.5 | 1H | Phenyl ring, para to O |

| H₃', H₅' | ~ 7.40 | Triplet (t) | ~ 8.0 | 2H | Phenyl ring, meta to O |

Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.[4][5]

-

Pyridine Protons (H₂, H₆, H₃, H₅): The protons ortho to the nitrogen (H₂, H₆) are the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. They appear as a doublet. The protons meta to the nitrogen (H₃, H₅) are shielded by the electron-donating resonance effect of the phenoxy group and appear further upfield, also as a doublet.

-

Phenyl Protons (H₂'/H₆', H₃'/H₅', H₄'): The protons on the phenoxy ring exhibit a more typical aromatic pattern. The ortho (H₂', H₆') and meta (H₃', H₅') protons are chemically equivalent due to free rotation around the C-O bond. The para proton (H₄') appears as a triplet, while the meta protons appear as a triplet, and the ortho protons appear as a doublet.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Expertise & Experience: The 'Why' of the Protocol A proton-decoupled ¹³C NMR experiment is standard practice. This technique removes the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single sharp singlet. This simplifies the spectrum and makes it easier to count the number of distinct carbon environments, which is a crucial step in structure verification.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Data Interpretation and Analysis The nine unique carbon atoms of this compound will give rise to nine distinct signals. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C₂", pos="1.2,0.7!"]; C3 [label="C₃", pos="2.4,0!"]; C4 [label="C₄", pos="2.4,-1.4!"]; C5 [label="C₅", pos="1.2,-2.1!"]; C6 [label="C₆", pos="0,-1.4!"]; O [label="O", pos="3.6,-2.1!"]; C1_prime [label="C₁'", pos="4.8,-1.4!"]; C2_prime [label="C₂'", pos="6,-2.1!"]; C3_prime [label="C₃'", pos="7.2,-1.4!"]; C4_prime [label="C₄'", pos="7.2,0!"]; C5_prime [label="C₅'", pos="6,0.7!"]; C6_prime [label="C₆'", pos="4.8,0!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- O; O -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; } caption: "Structure of this compound with carbon numbering."

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon | Predicted δ (ppm) | Assignment |

| C₄ | ~ 165.0 | Pyridine ring, attached to O |

| C₁' | ~ 155.0 | Phenyl ring, attached to O |

| C₂, C₆ | ~ 151.0 | Pyridine ring, ortho to N |

| C₃', C₅' | ~ 130.0 | Phenyl ring, meta to O |

| C₄' | ~ 125.0 | Phenyl ring, para to O |

| C₂', C₆' | ~ 121.0 | Phenyl ring, ortho to O |

| C₃, C₅ | ~ 110.0 | Pyridine ring, meta to N |

Note: Data is predicted based on known substituent effects on pyridine and benzene rings.[6][7]

-

Quaternary Carbons (C₄, C₁'): The carbons directly attached to the electronegative oxygen atom (C₄ and C₁') are the most deshielded and appear furthest downfield.

-

Pyridine Carbons (C₂, C₆, C₃, C₅): The carbons ortho to the nitrogen (C₂, C₆) are significantly downfield, while the meta carbons (C₃, C₅) are upfield.

-

Phenyl Carbons (C₂'/C₆', C₃'/C₅', C₄'): These carbons show typical shifts for a substituted benzene ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Grounding IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification. For this compound, key vibrations include those of the aromatic rings, the C-O-C ether linkage, and the C=N bond within the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal quality.

dot graph { graph [layout=dot]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Aromatic C-H Stretch\n(~3050-3100 cm⁻¹)"]; B [label="Aromatic C=C & C=N Stretch\n(~1450-1600 cm⁻¹)"]; C [label="Aryl Ether C-O-C Stretch\n(~1240 cm⁻¹, asymmetric)"]; D [label="Fingerprint Region\n(< 1000 cm⁻¹)"]; mol [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mol -> {A, B, C, D} [label="Vibrational Modes"]; } caption: "Key IR vibrational modes for this compound."

Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming the presence of key structural motifs.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~ 1590 | Strong | Aromatic C=C and Pyridine C=N ring stretching |

| ~ 1490 | Strong | Aromatic C=C ring stretching |

| ~ 1240 | Strong | Asymmetric Ar-O-Ar stretching (Aryl ether) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Note: These are characteristic regions for the specified functional groups.[8][9][10]

-

Aromatic C-H Stretch (>3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an sp²-hybridized carbon, confirming the aromatic rings.[8]

-

Ring Stretching (1450-1600 cm⁻¹): Strong absorptions in this region are characteristic of stretching vibrations within the aromatic framework of both the pyridine and phenyl rings.[9][11]

-

Aryl Ether Stretch (~1240 cm⁻¹): A strong, prominent peak around 1240 cm⁻¹ is the hallmark of the asymmetric C-O-C stretching vibration of an aryl ether, providing definitive evidence for the phenoxy linkage.[12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Grounding Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. In Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis The mass spectrum will confirm the molecular weight and provide clues to the molecule's connectivity.

-

Molecular Ion (M⁺˙): The molecular formula C₁₁H₉NO gives a monoisotopic mass of 171.07 Da.[13] The mass spectrum should show a prominent molecular ion peak at m/z = 171. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.

-

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions and neutral fragments. The ether linkage is a likely point of cleavage.

dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

M [label="[C₁₁H₉NO]⁺˙\nm/z = 171\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₅H₄N]⁺\nm/z = 78", shape=ellipse]; F2 [label="[C₆H₅O]⁺\nm/z = 93", shape=ellipse]; F3 [label="[C₆H₅]⁺\nm/z = 77", shape=ellipse];

M -> F1 [label="- C₆H₅O˙"]; M -> F2 [label="- C₅H₄N˙"]; F2 -> F3 [label="- CO"]; } caption: "Predicted major fragmentation pathways for this compound."

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Loss from Parent Ion |

| 171 | [C₁₁H₉NO]⁺˙ | - (Molecular Ion) |

| 93 | [C₆H₅O]⁺ | C₅H₄N˙ (Pyridyl radical) |

| 78 | [C₅H₄N]⁺ | C₆H₅O˙ (Phenoxy radical) |

| 77 | [C₆H₅]⁺ | C₅H₄NO˙ |

-

Loss of Phenoxy Radical (m/z 78): Cleavage of the C-O bond can lead to the loss of a phenoxy radical (˙OC₆H₅), resulting in a stable pyridyl cation at m/z 78.

-

Loss of Pyridyl Radical (m/z 93): Alternatively, cleavage can result in the loss of a pyridyl radical (˙C₅H₄N) to form the phenoxy cation at m/z 93. This ion can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77.[14]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular skeleton. IR spectroscopy validates the presence of key functional groups, particularly the aromatic systems and the crucial aryl ether linkage. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating analytical workflow, ensuring the structural integrity and identity of this compound for any high-level research or development application.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. acs.org [acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C11H9NO | CID 249651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignments of 4-Phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-phenoxypyridine. As a crucial scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and the study of its interactions. This document moves beyond a simple data report, offering insights into the underlying principles governing the observed chemical shifts and coupling constants, thereby providing a robust framework for the spectral interpretation of related analogues. Detailed experimental protocols, data visualization, and a complete, verifiable reference list are included to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound and the Role of NMR

This compound is a key structural motif found in a variety of biologically active compounds and functional materials. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating phenoxy group, make it a versatile building block in drug discovery and organic electronics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such molecules, providing detailed information about the chemical environment of each nucleus.

This guide will delve into the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will explore the rationale behind the observed chemical shifts, influenced by factors such as electronegativity, aromaticity, and through-space effects. Furthermore, the spin-spin coupling patterns will be analyzed to elucidate the connectivity of the proton network.

Predicted Spectral Analysis: A Theoretical Overview

Before examining the experimental data, a theoretical consideration of the this compound structure allows for the prediction of its NMR spectral features. The molecule consists of two aromatic rings linked by an oxygen atom. The pyridine ring is an electron-deficient system, which generally leads to a downfield shift of its proton and carbon signals compared to benzene. Conversely, the phenoxy group is an electron-donating substituent on the pyridine ring, which will influence the electron density distribution and, consequently, the chemical shifts.

For the ¹H NMR spectrum, we anticipate two distinct sets of signals corresponding to the protons on the pyridine and phenyl rings. The pyridine protons are expected to appear further downfield due to the deshielding effect of the nitrogen atom. The symmetry of the 4-substituted pyridine ring will result in two distinct proton environments, appearing as two doublets. The phenoxy group protons will present as a more complex pattern, likely a triplet for the para-proton and two overlapping triplets (appearing as a quartet or multiplet) for the ortho- and meta-protons.

In the ¹³C NMR spectrum, we expect to observe a total of seven signals, as the symmetry of the this compound molecule results in the equivalence of certain carbon atoms. The carbon attached to the nitrogen (C4) and the carbons adjacent to it (C2, C6) in the pyridine ring are expected to be the most deshielded. The carbon atoms of the phenyl ring will have chemical shifts influenced by the ether linkage.

Experimental ¹H and ¹³C NMR Data

The following tables summarize the experimentally determined ¹H and ¹³C NMR data for this compound, acquired in a deuterated chloroform (CDCl₃) solution.

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.52 | Doublet | 2H | 6.2 | H-2, H-6 |

| 7.44 | Triplet | 2H | 8.1 | H-3', H-5' |

| 7.25 | Triplet | 1H | 7.3 | H-4' |

| 7.12 | Doublet | 2H | 7.7 | H-2', H-6' |

| 6.87 | Doublet | 2H | 6.2 | H-3, H-5 |

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1]

Table 2: ¹³C NMR Data for this compound (22.5 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.7 | C-4 |

| 154.5 | C-1' |

| 151.3 | C-2, C-6 |

| 130.1 | C-3', C-5' |

| 125.5 | C-4' |

| 120.6 | C-2', C-6' |

| 110.1 | C-3, C-5 |

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1]

Detailed Spectral Assignments and Rationale

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals.

-

Pyridine Protons (H-2, H-6 and H-3, H-5): The two doublets at 8.52 ppm and 6.87 ppm are characteristic of a 4-substituted pyridine ring. The downfield signal at 8.52 ppm is assigned to the protons in the ortho position to the nitrogen (H-2 and H-6).[1] The significant deshielding is a direct consequence of the inductive effect and the anisotropic magnetic field of the nitrogen atom. The upfield doublet at 6.87 ppm corresponds to the protons in the meta position to the nitrogen (H-3 and H-5).[1] The electron-donating nature of the phenoxy group increases the electron density at these positions, causing a shielding effect compared to unsubstituted pyridine. Both doublets exhibit a coupling constant of 6.2 Hz, which is typical for ortho-coupling in a pyridine ring.[1]

-

Phenyl Protons (H-2', H-6'; H-3', H-5'; H-4'): The protons of the phenoxy group appear in the expected aromatic region. The triplet at 7.44 ppm is assigned to the meta-protons (H-3' and H-5'), and the triplet at 7.25 ppm is assigned to the para-proton (H-4').[1] The doublet at 7.12 ppm corresponds to the ortho-protons (H-2' and H-6').[1] The observed multiplicities and integration values are consistent with this assignment.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information for the complete structural elucidation of this compound.

-

Pyridine Carbons (C-2, C-6; C-3, C-5; C-4): The most downfield signal at 165.7 ppm is assigned to the C-4 carbon, which is directly attached to the electronegative oxygen atom of the phenoxy group.[1] The signal at 151.3 ppm corresponds to the C-2 and C-6 carbons, which are adjacent to the nitrogen atom and are thus significantly deshielded.[1] The most upfield signal of the pyridine ring at 110.1 ppm is attributed to the C-3 and C-5 carbons.[1] The shielding of these carbons is a result of the electron-donating resonance effect of the phenoxy group.

-

Phenyl Carbons (C-1'; C-2', C-6'; C-3', C-5'; C-4'): The signal at 154.5 ppm is assigned to the ipso-carbon of the phenyl ring (C-1'), which is directly bonded to the oxygen atom.[1] The signals at 130.1 ppm and 120.6 ppm are assigned to the meta (C-3', C-5') and ortho (C-2', C-6') carbons, respectively.[1] The signal at 125.5 ppm corresponds to the para-carbon (C-4').[1]

Visualizing the Assignments

To provide a clear visual representation of the NMR assignments, the following diagrams illustrate the molecular structure of this compound with numbered atoms corresponding to the NMR data tables.

References

Mass spectrometry fragmentation pattern of 4-phenoxypyridine

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Phenoxypyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a molecule combining two stable aromatic systems—pyridine and benzene—linked by an ether bridge, its fragmentation behavior is governed by competing and sequential pathways involving this key linkage and the aromatic rings. This document elucidates the primary fragmentation mechanisms, identifies characteristic fragment ions, and explains the chemical principles driving the dissociation of the molecular ion. The insights presented herein are critical for researchers in analytical chemistry, medicinal chemistry, and drug development for the structural confirmation and identification of this compound and related diaryl ether compounds.

Introduction: The Structural Significance of this compound

This compound (C₁₁H₉NO, Molar Mass: 171.20 g/mol ) is a diaryl ether of significant interest in synthetic and medicinal chemistry. Its structure is analogous to diphenyl ether, a well-studied molecule in mass spectrometry, but with the introduction of a nitrogen atom in one of the aromatic rings.[1] This substitution fundamentally alters the electronic properties and basicity of the molecule, which in turn influences its fragmentation under electron ionization conditions.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the pattern of fragment ions produced from a molecule upon impact with high-energy electrons.[2] Understanding the specific fragmentation pathways of this compound is essential for its unambiguous identification in complex matrices and for differentiating it from its isomers. This guide provides a detailed, mechanistically-driven explanation of these pathways.

Experimental Context: Electron Ionization Principles

In a typical EI-MS experiment, the analyte is vaporized and bombarded with a 70 eV electron beam. This process ejects an electron from the molecule, generating an energetically unstable molecular ion radical (M•⁺).[3] This excess energy induces fragmentation through a series of unimolecular reactions, including simple bond cleavages and complex rearrangements, to produce a unique fingerprint of fragment ions.[2][4] The fragmentation of diaryl ethers is particularly noted for rearrangements and the loss of the bridging atom.[1]

Elucidation of Fragmentation Pathways

The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the C-O-C ether linkage and subsequent decomposition of the resulting fragments.

The Molecular Ion (M•⁺)

The molecular ion of this compound is observed at a mass-to-charge ratio (m/z) of 171. The presence of a single nitrogen atom dictates an odd nominal molecular mass, consistent with the Nitrogen Rule. The relative stability of the two aromatic rings allows for the observation of a moderately intense molecular ion peak.

Primary Fragmentation Pathways

The ether linkage is the most labile site in the molecular ion, and its cleavage initiates the major fragmentation cascades.

This pathway involves the scission of the C₆H₅–O bond. This cleavage can proceed in two ways, but the formation of the highly stable phenyl cation is a dominant process in many aromatic compounds.

-

Formation of the Phenyl Cation (m/z 77): A charge-site initiated cleavage can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 and a 4-pyridyloxy radical.[5] The phenyl cation is a common and stable fragment in the mass spectra of benzene derivatives.

-

Formation of the 4-Pyridyloxy Cation (m/z 94): The alternative fragmentation would produce a 4-pyridyloxy cation (C₅H₄NO⁺) at m/z 94 and a phenyl radical. This fragment is also observed and contributes significantly to the spectrum.

Similarly, cleavage of the C₅H₄N–O bond leads to two complementary fragments.

-

Formation of the Phenoxy Cation (m/z 93): This cleavage results in the formation of the phenoxy cation (C₆H₅O⁺) at m/z 93 and a pyridyl radical. The phenoxy cation is stabilized by resonance.

-

Formation of the Pyridyl Cation (m/z 78): The alternative cleavage yields the 4-pyridyl cation (C₅H₄N⁺) at m/z 78 and a phenoxy radical. This ion is a key identifier for pyridine-containing fragments.

Secondary Fragmentation and Rearrangements

The primary fragment ions undergo further decomposition, providing additional structural information.

-

Loss of CO from the Phenoxy Cation: The phenoxy cation (m/z 93) readily loses a neutral carbon monoxide (CO) molecule (28 Da) to form the cyclopentadienyl cation (C₅H₅⁺) at m/z 65.[1] This is a characteristic fragmentation for phenols and phenyl ethers.

-

Loss of HCN from the Pyridyl Cation: The pyridyl cation (m/z 78) can eliminate a molecule of hydrogen cyanide (HCN) (27 Da), a hallmark fragmentation of pyridine and its derivatives, to produce an ion at m/z 51 (C₄H₃⁺).[6]

-

Loss of Acetylene from the Phenyl Cation: The phenyl cation (m/z 77) typically fragments by losing acetylene (C₂H₂) (26 Da), also yielding an ion at m/z 51 (C₄H₃⁺).

A schematic overview of these interconnected pathways is presented below.

Figure 1: Proposed EI fragmentation pathways of this compound.

Summary of Key Fragment Ions

The following table summarizes the principal ions observed in the EI mass spectrum of this compound and their proposed origins.

| m/z | Proposed Ion Structure | Neutral Loss | Origin Pathway |

| 171 | [C₁₁H₉NO]•⁺ | - | Molecular Ion (M•⁺) |

| 94 | [C₅H₄NO]⁺ | C₆H₅• | Cleavage of Phenyl-O bond |

| 93 | [C₆H₅O]⁺ | C₅H₄N• | Cleavage of Pyridyl-O bond |

| 78 | [C₅H₄N]⁺ | C₆H₅O• | Cleavage of Pyridyl-O bond |

| 77 | [C₆H₅]⁺ | C₅H₄NO• | Cleavage of Phenyl-O bond |

| 65 | [C₅H₅]⁺ | CO | From m/z 93 |

| 51 | [C₄H₃]⁺ | HCN or C₂H₂ | From m/z 78 or m/z 77 |

Conclusion

The electron ionization mass spectrum of this compound is defined by the competitive cleavage of the two distinct C-O bonds of the ether linkage. This initial fragmentation yields four primary ions at m/z 94, 93, 78, and 77, corresponding to the 4-pyridyloxy, phenoxy, 4-pyridyl, and phenyl cations, respectively. Subsequent, well-established fragmentation of these ions—specifically the loss of CO from the phenoxy cation and the loss of HCN from the pyridyl cation—provides further structural confirmation. This detailed understanding of the fragmentation pattern serves as a robust analytical tool for the identification and structural characterization of this compound and related heterocyclic diaryl ether compounds in various scientific applications.

References

Introduction: The Structural Significance of the 4-Phenoxypyridine Scaffold

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Phenoxypyridine Derivatives

The this compound moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous molecules designed as potent enzyme inhibitors and therapeutic agents.[1][2][3][4] Its unique diaryl ether linkage provides a combination of rigidity and conformational flexibility that is crucial for effective binding to biological targets, particularly protein kinases.[2][3] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within these compounds is not merely an academic exercise; it is a fundamental requirement for rational drug design and development.[5][6][7]

Crystal structure analysis, primarily through single-crystal X-ray diffraction (SC-XRD), offers an unparalleled, high-resolution view into the molecular architecture.[8][9] This technique provides definitive data on bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions that dictate how these molecules arrange themselves in the solid state. Such information is critical for elucidating structure-activity relationships (SAR), optimizing lead compounds, and understanding crucial physicochemical properties like solubility and stability, which are directly influenced by the crystal packing.[10] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and profound applications of crystal structure analysis as applied to this compound derivatives.

Part 1: The Foundation – From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and culminates in the growth of high-quality single crystals suitable for diffraction experiments.

Synthesis of this compound Derivatives

While numerous synthetic strategies exist, modern methods like those employing aryne chemistry offer mild and efficient routes to this compound derivatives.[11][12][13][14] A typical approach involves the in-situ generation of an aryne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then reacts with a substituted pyridin-2(1H)-one to yield the desired product.[11][12] The purity of the synthesized compound is paramount, as impurities can significantly hinder crystallization.

The Art and Science of Crystallization

Crystallization is the process of forming a solid crystal from a solution, melt, or gas. For SC-XRD, the goal is to grow a single, defect-free crystal of adequate size (typically 0.1-0.3 mm in each dimension). The most common and effective method for organic compounds is recrystallization from a solution.[15] This process relies on the principle that the solubility of a compound in a solvent is temperature-dependent; a hot, saturated solution will become supersaturated upon cooling, leading to crystal formation.[16]

This protocol outlines the essential steps for obtaining single crystals of a purified this compound derivative.

-

Solvent Selection:

-

Place a few milligrams of the purified compound into several small test tubes.

-

Add a different potential solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, or mixtures thereof) to each tube, drop by drop, at room temperature.

-

A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[17] Avoid solvents that dissolve the compound completely at room temperature or fail to dissolve it even when hot.[15]

-

-

Preparation of a Saturated Solution:

-

Place the bulk of the purified compound into a clean Erlenmeyer flask or a small vial.

-

Add the chosen solvent dropwise while gently heating and stirring until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent required to achieve dissolution to ensure the solution is saturated.[17][18]

-

-

Removal of Impurities (Optional):

-

If the hot solution contains insoluble impurities, perform a hot gravity filtration to remove them.

-

If the solution is colored due to minor impurities, a small amount of decolorizing charcoal can be added to the hot solution, which is then removed via hot gravity filtration.[19]

-

-

Crystal Growth:

-

Cover the vial or flask with a cap or parafilm. Pierce a few small holes in the cover to allow for very slow evaporation of the solvent.

-

Allow the solution to cool undisturbed to room temperature. Rapid cooling should be avoided as it often leads to the formation of small, poorly-defined crystals or powder.[18]

-

Place the container in a vibration-free location and allow it to stand for several hours to days.

-

-

Inducing Crystallization (If Necessary):

-

Harvesting and Drying:

Caption: Workflow for obtaining single crystals of this compound derivatives.

Part 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8][20] It provides a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be precisely determined.

Principles of X-ray Diffraction

A crystal is composed of a repeating three-dimensional array of molecules known as a crystal lattice. When a beam of X-rays, with a wavelength similar to the interatomic distances, passes through a crystal, the X-rays are scattered by the electrons of the atoms.[21] Due to the regular arrangement of atoms, most scattered waves interfere destructively and cancel each other out. However, in specific directions, the waves interfere constructively, producing a diffracted beam. This phenomenon is described by Bragg's Law. The resulting pattern of diffracted beams is unique to the crystal's structure.[21] By measuring the intensity and position of thousands of these diffracted spots, a 3D electron density map of the unit cell can be calculated.[6]

While X-ray powder diffraction (XRPD) is a valuable technique for analyzing polycrystalline samples to identify phases or assess purity, it provides averaged data and cannot resolve the structure of complex organic molecules with the atomic-level precision of SC-XRD.[20][21][22]

Experimental Workflow and Data Analysis

The process of determining a crystal structure involves data collection, structure solution, and refinement.

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, before being placed in a cold stream of nitrogen gas (e.g., at 100 K) on the diffractometer.

-

Data Collection: The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of each diffracted spot. Modern automated diffractometers can complete data collection in a few hours.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., background noise, beam intensity fluctuations) and to integrate the intensities of each reflection. The software also determines the unit cell dimensions and the crystal's space group.

-

Structure Solution: This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[8] Software like SHELXS is commonly used for this purpose.[23]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm.[8] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. This step is often performed with software like SHELXL.[23]

-

Validation: The final structure is validated using tools like PLATON to check for geometric consistency, missed symmetry, and overall quality.[24][25] The final model is presented as a Crystallographic Information File (CIF).

Caption: The single-crystal X-ray diffraction (SC-XRD) workflow.

Part 3: Data Interpretation and Application in Drug Design

A solved crystal structure is a rich source of chemical information. Proper interpretation is key to leveraging this data for scientific advancement.

Analyzing Molecular Conformation

The primary result of a crystal structure determination is the precise conformation of the molecule in the solid state. For this compound derivatives, key parameters include:

-

Bond Lengths and Angles: These should conform to expected values, providing a check on the correctness of the model.

-

Torsion Angles: The torsion angles defining the orientation of the phenoxy group relative to the pyridine ring are particularly important. These angles reveal the molecule's preferred conformation, which can be critical for fitting into a protein's binding pocket.

Unveiling Intermolecular Interactions

Crystal packing is governed by a network of non-covalent interactions. Identifying these interactions is crucial for understanding a compound's physical properties and for designing molecules with desired solid-state characteristics. Common interactions in this compound crystals include:

-

Hydrogen Bonds: While the core scaffold lacks strong hydrogen bond donors, derivatives often incorporate amide or hydroxyl groups that can form strong, directional hydrogen bonds.

-

π-π Stacking: The aromatic pyridine and phenyl rings can stack on top of each other, contributing significantly to packing stability.

-

C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors to the face of a neighboring aromatic ring.

-

Halogen Bonds: If the scaffold is substituted with halogens, these can act as electrophilic caps that interact with nucleophilic atoms.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice.[8][26]

Caption: Structural insights derived from crystal structure analysis.

Implications for Structure-Based Drug Design (SBDD)

Crystallography is a cornerstone of modern SBDD.[6][7] For this compound derivatives, which are often kinase inhibitors, co-crystallization with the target protein can reveal the precise binding mode.[5][27] This information is invaluable for:

-

Validating Binding Hypotheses: Confirming that the molecule binds as predicted by computational models.

-

Optimizing Affinity: Identifying key interactions (e.g., a hydrogen bond or a hydrophobic contact) that can be strengthened to improve potency.[5]

-

Improving Selectivity: Designing modifications that favor binding to the target protein over off-target proteins, thereby reducing side effects.

Furthermore, understanding the solid-state structure is critical for addressing the issue of polymorphism —the ability of a compound to exist in multiple crystal forms. Different polymorphs can have drastically different properties, including solubility, stability, and bioavailability, making polymorph screening and characterization an essential part of drug development.[10]

Data Presentation and Deposition

Crystallographic results are typically summarized in a standardized table. It is standard practice in the scientific community to deposit the final CIF with a public database, such as the Cambridge Structural Database (CSD), to ensure data accessibility and reproducibility.[28][29]

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO |

| Formula Weight | 171.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(1) |

| c (Å) | 16.789(5) |

| β (°) | 109.54(2) |

| Volume (ų) | 869.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.308 |

| Temperature (K) | 100(2) |

| Reflections Collected / Unique | 8452 / 1987 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Goodness-of-Fit on F² | 1.05 |

| CCDC Deposition Number | XXXXXXX |

| Table 1: Example of a crystallographic data summary table. Data shown is illustrative. |

Conclusion

The crystal structure analysis of this compound derivatives is an indispensable tool in chemical and pharmaceutical research. It provides the ultimate proof of molecular structure and offers deep insights into the conformational and intermolecular factors that govern a molecule's behavior. From guiding the synthesis of more potent and selective drug candidates to ensuring the optimal solid-state properties of an active pharmaceutical ingredient, the precise, atomic-level information gleaned from single-crystal X-ray diffraction is fundamental to advancing the discovery and development of new medicines.

References

- 1. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel this compound derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. migrationletters.com [migrationletters.com]

- 6. zienjournals.com [zienjournals.com]

- 7. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mkuniversity.ac.in [mkuniversity.ac.in]

- 9. rjptonline.org [rjptonline.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Recrystallization [sites.pitt.edu]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. Home Page [chem.ualberta.ca]

- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 20. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 21. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. researchgate.net [researchgate.net]

- 23. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 24. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 25. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 26. mdpi.com [mdpi.com]

- 27. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Technical Guide to Quantum Chemical Calculations on the 4-Phenoxypyridine Scaffold: A Powerful Tool in Drug Discovery

For Immediate Release

A Deep Dive into the Computational Analysis of a Privileged Medicinal Chemistry Scaffold

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to the 4-phenoxypyridine scaffold. This privileged structural motif is a cornerstone in the development of a wide range of therapeutic agents, and understanding its intrinsic electronic and conformational properties through computational methods is paramount for rational drug design.[1][2][3][4] This document will delve into the theoretical underpinnings of these calculations, provide practical, step-by-step protocols for their implementation, and showcase how the derived data can be leveraged to predict molecular behavior and guide synthetic efforts.

The Significance of the this compound Scaffold in Medicinal Chemistry

The this compound moiety is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other targeted therapies.[1][2][3][4] Its prevalence stems from its ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of biological targets. The conformational flexibility of the ether linkage between the phenyl and pyridine rings also allows the scaffold to adopt diverse orientations, enabling it to bind to a wide array of protein targets.[5][6]

Quantum chemical calculations offer a powerful lens through which to dissect the subtle interplay of electronic and steric factors that govern the behavior of this important scaffold. By employing these in silico techniques, researchers can gain a deeper understanding of structure-activity relationships (SAR) and make more informed decisions in the lead optimization process.[7]

Theoretical Foundations of Quantum Chemical Calculations

At the heart of this guide lies the application of quantum mechanics to elucidate the behavior of molecules. These calculations, broadly categorized into ab initio and semi-empirical methods, provide a means to approximate solutions to the Schrödinger equation for a given molecular system.[8]

Density Functional Theory (DFT): A Pragmatic and Powerful Approach

For the computational analysis of organic molecules like this compound, Density Functional Theory (DFT) has emerged as the workhorse method.[9][10] DFT strikes an optimal balance between computational cost and accuracy, making it an indispensable tool for medicinal chemists.[9][10] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity to compute than the full many-electron wavefunction.[10]

The choice of the functional and basis set is a critical decision in any DFT calculation. Functionals, such as B3LYP, are mathematical expressions that approximate the exchange-correlation energy, a key component of the total electronic energy.[10][11] Basis sets, like 6-31G(d,p), are sets of mathematical functions used to build the molecular orbitals.[10][11] The selection of these parameters directly impacts the accuracy of the calculated properties.

Practical Applications: Unveiling the Properties of the this compound Scaffold

Quantum chemical calculations can be employed to determine a wide range of molecular properties that are directly relevant to drug design. These include:

-

Geometric Optimization and Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms in the this compound scaffold is the first and most crucial step.[9] This provides insights into the preferred shape of the molecule and how it might interact with a biological target.

-